

# SU11657 efficacy comparison neuroblastoma models

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**Compound Focus:** SU11657

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## SU11657 Efficacy in Neuroblastoma Models

The core data on **SU11657**'s performance against neuroblastoma comes from a study that tested the compound on a panel of three different human neuroblastoma xenografts grown in mice [1]. **SU11657** is a selective multitargeted inhibitor of receptor tyrosine kinases, including PDGF receptors (PDGFR), VEGF receptors (VEGFR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) [1] [2].

The table below summarizes the key efficacy and antiangiogenic results from this study:

Neuroblastoma Cell Line / Model	Tumor Growth Inhibition	Reduction in Tumor Angiogenesis	Key Experimental Findings
SK-N-AS (fast-growing)	90% [1]	63-96% [1] [2]	-
IMR-32 (MYCN-amplified)	93.8% [1]	63-96% [1] [2]	-
SH-SY5Y	88% [1]	63-96% [1] [2]	-
General Findings	Well-tolerated by	-	Decreased VEGFR-2, PDGFR- $\beta$ , and c-KIT protein in tumor and endothelial cells [1].

Neuroblastoma Cell Line / Model	Tumor Growth Inhibition	Reduction in Tumor Angiogenesis	Key Experimental Findings
	mice [1]		Increased plasma VEGF-A, PDGF-BB, and SCF per tumor volume during therapy [1].

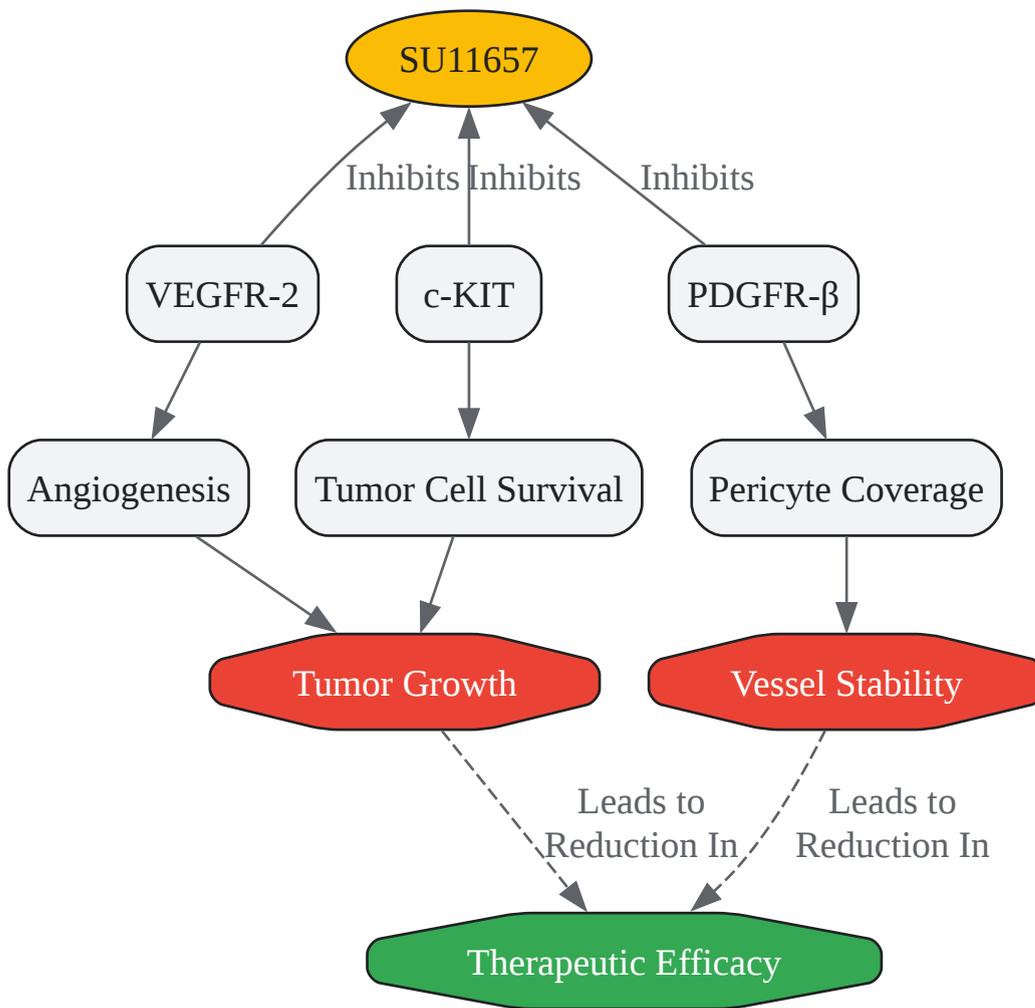
## Detailed Experimental Protocol

The quantitative data in the table above was generated through a specific experimental methodology. Here are the key details of the protocol used in the primary neuroblastoma study [1]:

- **Compound Administration:** **SU11657** was administered **orally** at a dose of **40 mg·kg<sup>-1</sup>·d<sup>-1</sup>** to athymic mice bearing the subcutaneous human neuroblastoma xenografts.
- **Treatment Duration:** The treatment was conducted over a period of 10 to 20 days, with measurements taken at different time points.
- **Tumor Volume Measurement:** Tumor volumes were calculated from diameter measurements using a graduated hole template.
- **Immunohistochemistry (IHC):** Used to detect and localize the expression of target proteins (VEGFR-2, PDGFR- $\beta$ , c-KIT) within the tumor cell and endothelial cell compartments.
- **Angiogenesis Assessment:** The reduction in tumor angiogenesis was quantified, likely through microvessel density counting following IHC staining for endothelial cell markers (e.g., CD31).
- **Ligand Measurement:** Plasma concentrations of ligands VEGF-A, PDGF-BB, and stem cell factor (SCF) were measured, and their levels were normalized per milliliter of tumor volume.

## SU11657 Mechanism of Action & Pathway

**SU11657** exerts its anti-tumor effects through a "multitargeted" mechanism, primarily by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. The following diagram illustrates its primary targets and effects.



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## Context in Other Cancers & Research Models

While the data above focuses on neuroblastoma, the search results show **SU11657** has been used as a tool compound in other research contexts, which may be useful for your comparison guide.

- **Acute Myeloid Leukemia (AML):** A study from 2003 demonstrated that **SU11657**, in combination with retinoic acid, was effective in a model of Acute Promyelocytic Leukemia (APL) with an FLT3 mutation [1]. This highlights its potential efficacy against RTK targets beyond solid tumors.
- **Meningioma:** Research from 2008 indicated that **SU11657** could enhance the radiosensitivity of human meningioma cells [3]. This suggests its utility can be extended to combination therapies with radiation.

## Summary for Researchers

In summary, the experimental data positions **SU11657** as a highly potent agent in preclinical neuroblastoma models:

- It demonstrated **strong, consistent efficacy** across multiple neuroblastoma xenograft lines, including a model with high-risk MYCN amplification [1].
- Its mechanism is dual-purpose, directly impacting **tumor cell signaling** (via c-KIT) and **tumor angiogenesis** (via VEGFR-2 and PDGFR- $\beta$ ) [1].
- The compound was **well-tolerated** at the efficacious dose in mouse models, a critical factor for preclinical development [1].

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## References

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2. Targeting Angiogenesis for Controlling Neuroblastoma [pmc.ncbi.nlm.nih.gov]
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